4-Chloro-2-cyclopropylpyrimidine
Overview
Description
4-Chloro-2-cyclopropylpyrimidine is a chemical compound with the molecular formula C7H7ClN2 It is a pyrimidine derivative characterized by the presence of a chlorine atom at the 4th position and a cyclopropyl group at the 2nd position of the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing 4-Chloro-2-cyclopropylpyrimidine involves the reaction of 2,4-dichloropyrimidine with cyclopropylboronic acid in the presence of tetrakis(triphenylphosphine)palladium as a catalyst and potassium carbonate as a base. The reaction is typically carried out in dioxane at 100°C for 16 hours .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-2-cyclopropylpyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 4th position can be substituted with other nucleophiles.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions.
Cyclization Reactions: The cyclopropyl group can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield aminopyrimidine derivatives, while oxidation reactions can produce pyrimidine N-oxides.
Scientific Research Applications
4-Chloro-2-cyclopropylpyrimidine has several applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 4-Chloro-2-cyclopropylpyrimidine involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication or repair, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
- 2-Chloro-4-methylpyrimidine
- 4-Chloro-2-methylpyrimidine
- 4-Chloro-6-methylpyrimidine
Uniqueness
4-Chloro-2-cyclopropylpyrimidine is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties.
Biological Activity
4-Chloro-2-cyclopropylpyrimidine is a heterocyclic organic compound with significant biological activity, particularly in the fields of medicinal chemistry and agricultural sciences. Its structural characteristics, including a chlorine atom at the fourth position and a cyclopropyl group at the second position of the pyrimidine ring, contribute to its diverse interactions with biological targets.
- Chemical Formula : C8H8ClN3
- Molecular Weight : Approximately 154.60 g/mol
These properties facilitate various biochemical interactions, making this compound a compound of interest for research into enzyme inhibition and receptor binding.
The biological activity of this compound primarily involves its interaction with specific enzymes and receptors:
- Enzyme Inhibition : The compound can inhibit kinase activity by binding to active or allosteric sites, which alters the phosphorylation states of target proteins. This modulation can significantly impact metabolic pathways and cellular functions.
- Receptor Binding : It can act as an agonist or antagonist at various receptors, influencing downstream signaling pathways. This interaction is crucial in cellular responses related to growth, differentiation, and apoptosis.
Antimicrobial and Antiviral Properties
Research indicates that this compound exhibits potential antimicrobial and antiviral properties. Its derivatives have shown efficacy in inhibiting specific enzymes necessary for microbial growth, suggesting its application as a lead compound in drug development .
Herbicidal Activity
The compound is also noted for its herbicidal properties, particularly in inhibiting amino acid synthesis pathways in plants. This mechanism disrupts essential growth processes, making it effective as a herbicide .
Case Studies and Research Findings
Several studies have explored the biological activity of this compound:
-
Inhibition of Kinases : A study demonstrated that derivatives of this compound inhibited essential plasmodial kinases (PfGSK3 and PfPK6) with IC50 values indicating potent activity against malaria parasites .
Compound Target Kinase IC50 (nM) This compound PfGSK3 698 ± 66 Derivative X PfPK6 500 ± 50 -
Anti-inflammatory Effects : Another investigation highlighted the anti-inflammatory potential of pyrimidine derivatives similar to this compound, which inhibited COX-2 activity effectively, suggesting possible therapeutic applications in inflammatory diseases .
Compound COX-2 IC50 (µmol) Compound A 0.04 ± 0.01 Compound B 0.04 ± 0.09
Dosage Effects in Animal Models
The effects of this compound vary significantly with dosage:
- Low Doses : Beneficial effects observed include modulation of specific biochemical pathways without significant toxicity.
- High Doses : Adverse effects, including toxicity and disruption of normal cellular functions, were noted at elevated dosages. Threshold effects indicate that the compound's impact becomes more pronounced at certain levels.
Stability and Temporal Effects
The stability of this compound under laboratory conditions influences its long-term biological effects. Studies indicate that while the compound remains stable under specific conditions, degradation over time can reduce its biological activity.
Properties
IUPAC Name |
4-chloro-2-cyclopropylpyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c8-6-3-4-9-7(10-6)5-1-2-5/h3-5H,1-2H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNRIZSOSSWDACM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NC=CC(=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1044771-74-5 | |
Record name | 4-chloro-2-cyclopropylpyrimidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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